molecular formula C14H16N2O3 B184749 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 347319-85-1

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

Cat. No. B184749
M. Wt: 260.29 g/mol
InChI Key: MACJMJIASRJROC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide, also known as FMAA, is an indole-based compound which has been studied for its potential applications in scientific research. FMAA is a novel compound that has been explored for its synthetic, biochemical, and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide' involves the reaction of 3-formylindole with N-(2-methoxyethyl)acetamide in the presence of a suitable catalyst.

Starting Materials
3-formylindole, N-(2-methoxyethyl)acetamide

Reaction
Step 1: Dissolve 3-formylindole (1.0 equiv.) and N-(2-methoxyethyl)acetamide (1.2 equiv.) in a suitable solvent such as dichloromethane., Step 2: Add a suitable catalyst such as p-toluenesulfonic acid (0.1 equiv.) to the reaction mixture and stir the mixture at room temperature for 24 hours., Step 3: After completion of the reaction, extract the product with a suitable solvent such as ethyl acetate., Step 4: Purify the product by column chromatography using a suitable eluent such as a mixture of ethyl acetate and hexanes., Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry.

Scientific Research Applications

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of indole-based compounds. It has also been used to study the effects of indole-based compounds on biochemical and physiological processes. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been used to study the effects of chemical modifications on the properties of indole-based compounds.

Mechanism Of Action

The mechanism of action of 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide binds to the active sites of enzymes, receptors, and other proteins, modulating their activity. This binding can result in changes in the biochemical and physiological processes of the body.

Biochemical And Physiological Effects

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its biochemical and physiological effects. It has been shown to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to modulate the activity of receptors involved in the regulation of cell growth, differentiation, and survival. Furthermore, 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide has been studied for its effects on the immune system, as well as its effects on the cardiovascular and nervous systems.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is its availability. 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide can be easily synthesized and is relatively inexpensive. Furthermore, it is stable and can be stored for long periods of time. The main limitation of using 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of potential future directions for 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide. These include further research into its mechanism of action, its effects on biochemical and physiological processes, and its potential applications in drug development. Additionally, further research into its effects on the immune system, cardiovascular system, and nervous system could be beneficial. Finally, further research into its potential as a therapeutic agent could be beneficial.

properties

IUPAC Name

2-(3-formylindol-1-yl)-N-(2-methoxyethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-19-7-6-15-14(18)9-16-8-11(10-17)12-4-2-3-5-13(12)16/h2-5,8,10H,6-7,9H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACJMJIASRJROC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C=C(C2=CC=CC=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90364906
Record name 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide

CAS RN

347319-85-1
Record name 2-(3-formyl-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90364906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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